molecular formula C10H32O2Si6 B12555324 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol CAS No. 170168-96-4

1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol

Cat. No.: B12555324
CAS No.: 170168-96-4
M. Wt: 352.87 g/mol
InChI Key: NROAHHGLQRLLNE-UHFFFAOYSA-N
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Description

1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol is a unique organosilicon compound characterized by its multiple methyl groups attached to a hexasilinane backbone

Preparation Methods

The synthesis of 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol typically involves the reaction of hexasilinane derivatives with methylating agents under controlled conditions. Industrial production methods may include:

    Hydrosilylation: This process involves the addition of silicon-hydrogen bonds to unsaturated organic compounds in the presence of a catalyst.

    Grignard Reaction: This method uses Grignard reagents to introduce methyl groups into the hexasilinane structure.

    Direct Methylation: Utilizing methyl iodide or similar reagents to achieve the desired methylation.

Chemical Reactions Analysis

1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

    Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides, producing substituted silanes.

Scientific Research Applications

1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol has several scientific research applications:

    Materials Science: It is used in the development of advanced materials with unique properties, such as high thermal stability and low surface energy.

    Organic Synthesis: The compound serves as a precursor for the synthesis of various organosilicon compounds.

    Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.

    Industry: It is utilized in the production of coatings, adhesives, and sealants due to its hydrophobic properties.

Mechanism of Action

The mechanism by which 1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s multiple methyl groups and silicon atoms allow it to engage in hydrophobic interactions and form stable complexes with various biomolecules. These interactions can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

1,2,2,3,4,4,5,5,6,6-Decamethylhexasilinane-1,3-diol can be compared with other organosilicon compounds, such as:

    Hexamethyldisiloxane: Known for its use in coatings and sealants, but with fewer methyl groups.

    Octamethylcyclotetrasiloxane: Commonly used in personal care products, but with a cyclic structure.

    Trimethylsilanol: Used in surface treatments, but with a simpler structure.

The uniqueness of this compound lies in its highly methylated hexasilinane backbone, which imparts distinct chemical and physical properties.

Properties

CAS No.

170168-96-4

Molecular Formula

C10H32O2Si6

Molecular Weight

352.87 g/mol

IUPAC Name

1,3-dihydroxy-1,2,2,3,4,4,5,5,6,6-decamethylhexasilinane

InChI

InChI=1S/C10H32O2Si6/c1-13(2)14(3,4)17(9,11)16(7,8)18(10,12)15(13,5)6/h11-12H,1-10H3

InChI Key

NROAHHGLQRLLNE-UHFFFAOYSA-N

Canonical SMILES

C[Si]1([Si]([Si]([Si]([Si]([Si]1(C)C)(C)O)(C)C)(C)O)(C)C)C

Origin of Product

United States

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